molecular formula C8H6Cl6N2S B14121979 Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride CAS No. 13280-90-5

Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride

Cat. No.: B14121979
CAS No.: 13280-90-5
M. Wt: 374.9 g/mol
InChI Key: VMBQFVUXGJECFB-UHFFFAOYSA-N
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Description

Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride is a synthetic organic compound with the molecular formula C8H6Cl6N2S It is characterized by the presence of a pentachlorobenzyl group attached to a thio-methaniminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride typically involves the reaction of 2,3,4,5,6-pentachlorobenzyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The pentachlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentachlorobenzyl group enhances its lipophilicity, facilitating its passage through cell membranes. The thio-methaniminium moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Amino[(2,3,4,5,6-pentachlorophenyl)thio]methaniminium chloride
  • Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium bromide

Uniqueness

Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride is unique due to its specific combination of a pentachlorobenzyl group and a thio-methaniminium moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

13280-90-5

Molecular Formula

C8H6Cl6N2S

Molecular Weight

374.9 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C8H5Cl5N2S.ClH/c9-3-2(1-16-8(14)15)4(10)6(12)7(13)5(3)11;/h1H2,(H3,14,15);1H

InChI Key

VMBQFVUXGJECFB-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC(=N)N.Cl

Origin of Product

United States

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